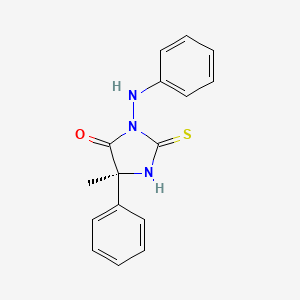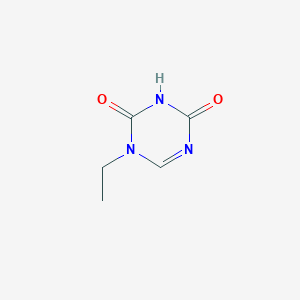
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: is a complex organic compound with a unique structure that includes an anilino group, a methyl group, a phenyl group, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Anilino Group: Aniline is introduced through a nucleophilic substitution reaction.
Addition of the Methyl and Phenyl Groups: These groups are added via alkylation and arylation reactions, respectively.
Formation of the Sulfanylidene Group: This is achieved through the reaction of the imidazolidinone derivative with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group, resulting in the formation of reduced derivatives.
Substitution: The anilino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Halogenated or nitrated derivatives of the anilino and phenyl groups.
科学的研究の応用
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
- (5S)-3-Anilino-5-(4-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Uniqueness
- The presence of the sulfanylidene group in (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
- The specific arrangement of the anilino, methyl, and phenyl groups contributes to its distinct pharmacological profile and potential applications.
特性
CAS番号 |
161326-40-5 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
(5S)-3-anilino-5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 |
InChIキー |
YCYPMUPLPVCBED-INIZCTEOSA-N |
異性体SMILES |
C[C@@]1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)


![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)





![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)

![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)

